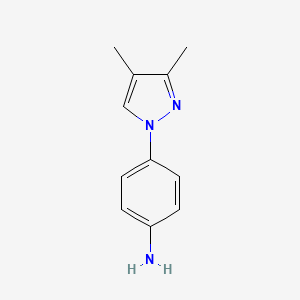

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

Descripción

BenchChem offers high-quality 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(3,4-dimethylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-7-14(13-9(8)2)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRNEAJUIZYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Strategic Importance of the Pyrazole-Aniline Scaffold

An In-depth Technical Guide to 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline: A Core Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring, a five-membered aromatic heterocycle, is a quintessential example of such a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions have made it a staple in the design of bioactive molecules. When coupled with an aniline moiety, the resulting 4-(pyrazol-1-yl)aniline core structure becomes a particularly powerful building block, especially in the pursuit of targeted therapies like protein kinase inhibitors.[1][3]

This technical guide provides an in-depth exploration of a specific, highly valuable derivative: 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline . We will dissect its chemical structure, outline a robust synthetic methodology, detail its spectroscopic signature, and, most critically, contextualize its application as a key intermediate for researchers in drug discovery and development. This document is intended for scientists who require not just a procedural outline, but a foundational understanding of the causality behind the chemistry and its strategic application.

Chemical Identity and Physicochemical Properties

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is an aromatic organic compound featuring a 3,4-dimethyl-substituted pyrazole ring N-arylated to the para-position of an aniline ring. This arrangement provides a rigid, well-defined geometry and a combination of hydrogen bond donors (the aniline -NH₂) and acceptors (the pyrazole nitrogens) that are critical for molecular recognition in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline | N/A |

| Synonyms | 4-(3,4-dimethylpyrazol-1-yl)benzenamine | N/A |

| CAS Number | 329215-32-9 (provisional) | N/A |

| Molecular Formula | C₁₁H₁₃N₃ | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| Predicted XlogP | ~2.5 | Derived from related structures[5] |

| Appearance | Expected to be an off-white to brown crystalline solid | Derived from related structures[6] |

Synthesis Methodology: A Modern Approach via Palladium Catalysis

The construction of the C-N bond between the pyrazole and aniline rings is the key synthetic challenge. While classical condensation methods exist, they often require harsh conditions. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, represents the state-of-the-art for this transformation, offering high yields, broad functional group tolerance, and milder reaction conditions.[7]

The logic behind this choice is rooted in the efficiency of the catalytic cycle. A Pd(0) catalyst undergoes oxidative addition into the aryl halide (or triflate) bond. The resulting Pd(II) complex coordinates with the amine (in this case, 3,4-dimethylpyrazole), and a strong, non-nucleophilic base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to promote the reductive elimination step and prevent catalyst decomposition.[7]

Experimental Protocol: Synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[8]

Reactants:

-

4-Bromoaniline

-

3,4-Dimethyl-1H-pyrazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Caesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3,4-dimethyl-1H-pyrazole (1.2 eq), and Cs₂CO₃ (2.0 eq).

-

Catalyst/Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline as a solid.

Caption: Synthetic workflow for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline.

Spectroscopic Characterization: Confirming the Structure

Structural elucidation and confirmation of purity are paramount. The following table summarizes the expected spectroscopic data for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline, based on analysis of its constituent parts and data from closely related analogues.

| Technique | Expected Observations | Rationale & Comparative Data |

| ¹H NMR | δ 7.5-7.6 ppm (s, 1H): H5 proton on the pyrazole ring.δ 7.2-7.4 ppm (d, 2H): Aromatic protons on the aniline ring ortho to the pyrazole.δ 6.7-6.9 ppm (d, 2H): Aromatic protons on the aniline ring meta to the pyrazole.δ ~3.7 ppm (br s, 2H): -NH₂ protons.δ ~2.2 ppm (s, 3H): C3-methyl protons.δ ~2.0 ppm (s, 3H): C4-methyl protons. | The pyrazole H5 proton is typically the most downfield singlet. Aniline protons show a characteristic AA'BB' doublet system. The methyl singlets are in the expected aliphatic region. These predictions are consistent with data for 3,4,5-trimethyl-1-phenyl-pyrazole and various anilines.[9][10] |

| ¹³C NMR | δ ~145-148 ppm: C3 of pyrazole.δ ~138-142 ppm: C5 of pyrazole.δ ~130-135 ppm: Aniline C-ipso (C-N) and C-ipso (C-NH₂).δ ~122-125 ppm: Aniline C-ortho.δ ~115-118 ppm: Aniline C-meta.δ ~114-116 ppm: C4 of pyrazole.δ ~10-13 ppm: C3-methyl.δ ~8-10 ppm: C4-methyl. | The carbon chemical shifts are predicted based on the electronic environment. Carbons attached to nitrogen (C3, C5) are downfield. The aniline carbons show distinct shifts based on their position relative to the amino and pyrazolyl groups. The methyl carbons appear characteristically upfield.[9][11] |

| Mass Spec (ESI-MS) | [M+H]⁺ = 188.1182 | Calculated for C₁₁H₁₄N₃⁺. The molecular ion peak provides direct confirmation of the molecular weight and formula. |

| IR Spectroscopy | ~3450, 3350 cm⁻¹: N-H stretching (asymmetric & symmetric) of the primary amine.~3100-3000 cm⁻¹: Aromatic C-H stretching.~1620 cm⁻¹: N-H scissoring (bending) of the amine.~1590, 1510 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings. | These are characteristic vibrational frequencies. The two distinct N-H stretches are a hallmark of a primary amine. The aromatic ring vibrations are also highly characteristic. |

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline lies in its application as a scaffold for designing protein kinase inhibitors (PKIs). Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[12] Many PKIs are designed to be ATP-competitive, meaning they bind to the same pocket on the kinase that ATP normally occupies.

The 4-(pyrazol-1-yl)aniline scaffold is exceptionally well-suited for this role:

-

Hinge-Binding: The pyrazole ring and the aniline nitrogen act as a bidentate hydrogen bond donor/acceptor pair, perfectly mimicking the adenine portion of ATP. This allows the molecule to anchor itself into the "hinge region" of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.[13]

-

Vector for Specificity: The aniline ring provides a robust attachment point (the amino group) for building out the rest of the inhibitor. By appending other chemical moieties, medicinal chemists can target unique sub-pockets within the active site of a specific kinase, thereby engineering selectivity and reducing off-target effects.

-

Favorable Physicochemical Properties: The pyrazole moiety often improves the solubility and metabolic profile of a drug candidate compared to other aromatic systems.[1]

Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical and commercial significance.[2]

Caption: Role of the pyrazole-aniline scaffold in kinase active site binding.

Conclusion

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and scalable palladium-catalyzed methods, and its structure is readily confirmed by standard spectroscopic techniques. Its true power is realized in its role as a privileged scaffold that effectively anchors molecules into the hinge region of protein kinases, providing a solid foundation upon which potent and selective inhibitors can be built. For researchers and drug development professionals, a thorough understanding of this core structure—from its synthesis to its strategic deployment—is essential for accelerating the discovery of next-generation targeted therapies.

References

-

PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link] [Accessed February 2026].

-

Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin- 2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Available at: [Link] [Accessed February 2026].

-

Beilstein Journals. (2024). Beilstein Journal of Organic Chemistry - Search Results. Available at: [Link] [Accessed February 2026].

-

MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link] [Accessed February 2026].

-

Cozac, C. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]

-

Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids. Synlett, 23, 2965-2968. Available at: [Link]

-

Guchhait, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link] [Accessed February 2026].

-

Royal Society of Chemistry. (2011). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Available at: [Link] [Accessed February 2026].

-

ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available at: [Link]

-

MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(1), 59. Available at: [Link]

-

PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4639. Available at: [Link]

-

ResearchGate. (2016). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link] [Accessed February 2026].

-

PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available at: [Link]

-

ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. Available at: [Link] [Accessed February 2026].

-

PubChemLite. (n.d.). 4-(1h-pyrazol-1-ylmethyl)aniline (C10H11N3). Available at: [Link] [Accessed February 2026].

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link] [Accessed February 2026].

-

PMC. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Available at: [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link] [Accessed February 2026].

-

Angewandte Chemie. (2013). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Available at: [Link] [Accessed February 2026].

Sources

- 1. 2137645-24-8|4-(3,4-Dimethyl-1H-pyrazol-1-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]

- 5. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 7. preprints.org [preprints.org]

- 8. chemmethod.com [chemmethod.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 4-(3-methyl-1h-pyrazol-1-yl)aniline (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3,4-Dimethylpyrazole vs. 3,5-Dimethylpyrazole Aniline Derivatives for Researchers and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Dimethylpyrazole Anilines

In the vast and intricate world of heterocyclic chemistry, pyrazole derivatives stand out for their remarkable versatility and significant presence in pharmaceuticals, agrochemicals, and material science. Among these, the aniline derivatives of dimethylpyrazoles present a particularly interesting case study in how subtle changes in molecular architecture—specifically, the placement of two methyl groups on the pyrazole ring—can influence synthetic accessibility, physicochemical properties, and biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core differences and applications of 3,4-dimethylpyrazole and 3,5-dimethylpyrazole aniline derivatives.

A notable disparity exists in the current body of scientific literature, with a significant focus on the 3,5-isomer. This is largely attributable to the facile and high-yielding synthesis of the 3,5-dimethylpyrazole precursor. Consequently, this guide will provide a comprehensive overview of the well-documented 3,5-dimethylpyrazole aniline derivatives while also exploring the less-chartered territory of the 3,4-isomers, offering insights into their potential and highlighting areas ripe for future investigation.

Part 1: The Core Scaffolds - A Tale of Two Isomers

The fundamental building blocks of the aniline derivatives are the 3,4-dimethylpyrazole and 3,5-dimethylpyrazole heterocycles. Understanding their intrinsic properties is crucial to appreciating the characteristics of their subsequent aniline derivatives.

3,5-Dimethylpyrazole: The Prevalent Isomer

3,5-Dimethylpyrazole is a white solid, readily synthesized through the condensation of acetylacetone and hydrazine.[1] This straightforward synthesis has made it a popular and accessible precursor in a multitude of chemical research endeavors.

Key Properties of 3,5-Dimethylpyrazole:

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molar Mass | 96.13 g/mol | |

| Melting Point | 107-108 °C | [1] |

| Boiling Point | 218 °C | [1] |

| Appearance | White solid | [1] |

Its unsymmetrical structure, which becomes C2v symmetric upon protonation or deprotonation, plays a significant role in its coordination chemistry and the formation of various ligand systems.[1]

3,4-Dimethylpyrazole: The Under-Explored Counterpart

In contrast, 3,4-dimethylpyrazole is less commonly encountered in the literature. Its synthesis is not as direct as its 3,5-isomer, which has likely contributed to its more limited exploration.

Key Properties of 3,4-Dimethylpyrazole:

| Property | Value |

| Molecular Formula | C₅H₈N₂ |

| Molar Mass | 96.13 g/mol |

The most prominent application of this isomer is in the form of 3,4-Dimethylpyrazole Phosphate (DMPP), a highly effective nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency and reduce environmental impact.

Part 2: Synthesis of Dimethylpyrazole Aniline Derivatives - Pathways and Protocols

The synthesis of aniline derivatives of dimethylpyrazoles typically involves the formation of a nitrogen-carbon bond between the pyrazole ring and the aniline moiety.

Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is well-documented and can be achieved through several methods. A common approach involves the direct condensation of 3,5-dimethylpyrazole with a substituted aniline.

Experimental Protocol: Direct Condensation

This protocol describes a general method for the synthesis of N-substituted pyrazoles from primary anilines.[2]

Materials:

-

Aniline (1.0 mmol)

-

2,4-Pentanedione (acetylacetone) (1.10 mmol)

-

O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol)

-

N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

-

Combine aniline, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF.

-

Heat the reaction mixture at 85 °C for 1.5 hours.

-

After cooling, perform an appropriate aqueous workup.

-

Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate, 30%).

Causality of Experimental Choices:

-

O-(4-nitrobenzoyl)hydroxylamine: This reagent acts as an aminating agent, facilitating the formation of the N-N bond of the pyrazole ring from the aniline starting material.

-

DMF as Solvent: Its high boiling point and ability to dissolve a wide range of organic and inorganic compounds make it suitable for this reaction.

-

Column Chromatography: This is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Proposed Synthesis of 4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline

While specific literature detailing the synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is not as readily available, a plausible synthetic route can be extrapolated from general pyrazole synthesis methodologies. A potential approach would involve the reaction of 4-hydrazinylaniline with 3-methyl-2,4-pentanedione, though the synthesis of this diketone is not trivial. A more feasible approach would be a direct N-arylation of 3,4-dimethylpyrazole with a suitable aniline derivative, likely requiring a metal catalyst.

Hypothetical Experimental Workflow: Buchwald-Hartwig Amination

Part 3: Comparative Physicochemical and Spectroscopic Properties

The isomeric difference between the two dimethylpyrazole aniline derivatives is expected to manifest in their physical and spectroscopic properties.

Physical Properties

While extensive data for the 3,4-isomer's aniline derivative is lacking, we can compile the known properties of the 3,5-isomer derivative.

| Property | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds.

Spectroscopic Data for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Derivatives:

-

¹H NMR: The ¹H NMR spectrum of a 3,5-dimethyl-1-phenyl-1H-pyrazole derivative typically shows two singlets for the two methyl groups on the pyrazole ring, a singlet for the C4-H of the pyrazole, and multiplets for the aromatic protons of the aniline ring.[2] For 3,5-dimethyl-1-phenyl-1H-pyrazole, the methyl protons appear as a singlet at δ 2.22 ppm, the C4-H proton as a singlet at δ 5.91 ppm, and the phenyl protons as multiplets between δ 7.24-7.34 ppm.[2]

-

¹³C NMR: The ¹³C NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole shows signals for the methyl carbons around δ 12.3 and 13.5 ppm, the C4 of the pyrazole at δ 106.9 ppm, and the aromatic carbons at their characteristic shifts.[2]

-

IR Spectroscopy: The IR spectrum of a related 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline showed characteristic N-H stretches for the aniline group at 3328 and 3448 cm⁻¹ and aromatic ring vibrations around 1626 cm⁻¹.[3][4]

Expected Spectroscopic Features for 4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline:

-

¹H NMR: The two methyl groups at C3 and C4 would likely appear as two distinct singlets at slightly different chemical shifts. The C5-H of the pyrazole ring would also be a singlet. The aromatic protons would show a splitting pattern characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the three pyrazole ring carbons, and the carbons of the aniline ring.

-

IR Spectroscopy: Similar to the 3,5-isomer, it would exhibit characteristic N-H stretching frequencies for the primary amine and bands corresponding to the aromatic and pyrazole rings.

Part 4: Applications and Biological Activity - A Comparative Outlook

The aniline derivatives of both dimethylpyrazole isomers hold potential in various applications, particularly in drug discovery.

3,5-Dimethylpyrazole Aniline Derivatives: A Hub of Biological Activity

The aniline derivatives of 3,5-dimethylpyrazole have been extensively investigated for their therapeutic potential.

-

Anticancer Activity: Numerous studies have reported the synthesis of 3,5-dimethylpyrazole aniline derivatives with significant anticancer properties against various cancer cell lines.[5]

-

PDE4 Inhibition: These derivatives have been designed and synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD.

-

Corrosion Inhibition: They have also been identified as effective corrosion inhibitors for carbon steel in acidic environments.[5]

Signaling Pathway Involvement:

3,4-Dimethylpyrazole Aniline Derivatives: Uncharted Potential

Due to the limited research on the aniline derivatives of 3,4-dimethylpyrazole, their biological activities and applications are largely unexplored. However, based on the known activities of other pyrazole derivatives, it is reasonable to hypothesize that they could also exhibit interesting pharmacological properties. The different substitution pattern on the pyrazole ring could lead to altered binding affinities for biological targets compared to the 3,5-isomers, potentially offering a different selectivity profile. This represents a significant opportunity for future research and drug discovery efforts.

Part 5: Structural Insights from X-ray Crystallography

Conclusion and Future Directions

This in-depth technical guide has illuminated the current state of knowledge regarding 3,4- and 3,5-dimethylpyrazole aniline derivatives. The 3,5-isomer has been a workhorse for synthetic chemists, leading to a wealth of information on its synthesis, properties, and diverse biological activities. In contrast, the 3,4-isomer remains an enigmatic entity, with its aniline derivatives largely absent from the scientific literature.

This knowledge gap presents a compelling opportunity for researchers. The development of efficient synthetic routes to 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline and a systematic investigation of its properties and biological activities could unveil novel therapeutic agents or materials with unique characteristics. A direct comparative study of the two isomers would be particularly valuable, providing fundamental insights into the structure-activity relationships governed by the seemingly simple placement of two methyl groups on a pyrazole ring. The exploration of this "road less traveled" in pyrazole chemistry is a worthy endeavor for any scientist looking to make a significant contribution to the field.

References

- 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Smolecule. [URL: https://www.smolecule.com/4-(3,5-dimethyl-1h-pyrazol-1-yl)aniline-cas-52708-32-4]

- GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/30_pdf.pdf]

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/2/12]

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [URL: https://www.mdpi.com/2304-6740/12/5/124]

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00995]

- 4-(1H-Pyrazol-1-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/594274]

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [URL: https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&vol=12&&iss=2&&yr=2012]

- Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-some-new-pyrazolo-pyrazole-derivatives-containing-indoles-with-antimicrobial-activity.pdf]

- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21624641/]

- ChemInform Abstract: A Comparison of the Structures of Pyrazole, 3,5-Dimethylpyrazole and 3, 5-Bis(trifluoromethyl)pyrazole: Theoretical Calculations (STO-3G), Microwave, Electron Diffraction and Crystallography. ResearchGate. [URL: https://www.researchgate.net/publication/239709568_ChemInform_Abstract_A_Comparison_of_the_Structures_of_Pyrazole_35-Dimethylpyrazole_and_3_5-Bis_trifluoromethyl_pyrazole_Theoretical_Calculations_STO-3G_Microwave_Electron_Diffraction_and_Crystallogr]

- Synthesis and characterization of novel pyrazolone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://innovareacademics.in/journal/ijpps/Vol5Suppl1/6932.pdf]

- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [URL: https://www.researchgate.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/20/9/16693]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [URL: https://www.sciencedirect.com/science/article/pii/S001945222300224X]

- Structure of the compound associated with the base peak in the mass spectrum. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-the-compound-associated-with-the-base-peak-in-the-mass-spectrum_fig2_380620170]

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1h-pyrazolyl-phthalazine1-4diones.pdf]

- Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8756317/]

- Synthesis and Characterization of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)Methyl]. YouTube. [URL: https://www.youtube.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/2157]

- 1-Hydroxymethyl-3,5-dimethylpyrazole: Coordination with Ba (II), Hg (II) and DFT studies. ResearchGate. [URL: https://www.researchgate.

- The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate. [URL: https://www.researchgate.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/25/1/1]

- Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Royal Society of Chemistry. [URL: https://www.rsc.

- 3,5-Dimethylpyrazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/3,5-Dimethylpyrazole]

- 4-(3-methyl-1h-pyrazol-1-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-methyl-1h-pyrazol-1-yl_aniline]

- Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Preprints.org. [URL: https://www.preprints.org/manuscript/202310.0271/v1/download]

- 4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-chloro-3_5-dimethyl-1h-pyrazol-1-yl_aniline]

- 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. [URL: https://www.ataman-chemicals.com/3-5-dmp-3-5-dimethylpyrazole_u2155]

- The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. SciSpace. [URL: https://typeset.io/papers/the-molecular-and-crystal-structure-of-3-5-dimethylpyrazole-10k4j0v0]-of-3-5-dimethylpyrazole-10k4j0v0]

Sources

Solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO

An In-Depth Technical Guide to the Solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in dimethyl sulfoxide (DMSO). Recognizing the pivotal role of this compound in contemporary research and the universal use of DMSO as a solvent in drug discovery, this document outlines the foundational principles of solubility and presents detailed methodologies for its empirical determination. While specific quantitative solubility data for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the necessary protocols to ascertain this critical parameter. The focus is on providing a robust framework for both kinetic and thermodynamic solubility assessment, ensuring experimental reliability and reproducibility.

Introduction: The Convergence of a Promising Molecule and a Universal Solvent

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is a heterocyclic amine containing a pyrazole and an aniline moiety. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which can include roles as kinase inhibitors, anti-inflammatory agents, and intermediates in the synthesis of more complex molecules.[1][2] The utility of such compounds in high-throughput screening (HTS) and various biological assays is fundamentally dependent on their ability to be reliably dissolved and delivered to the target system.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4][5] Its miscibility with water and a broad range of organic solvents, coupled with its relatively low toxicity, has established DMSO as the standard solvent for compound storage and as a primary vehicle for creating high-concentration stock solutions in drug discovery and life science research.[4][6][7]

The solubility of a compound in DMSO is a critical, albeit often overlooked, parameter. Inaccurate assumptions about solubility can lead to significant experimental artifacts, including overestimated potency, false negatives, and poor reproducibility. Therefore, a thorough understanding and empirical determination of the solubility of key compounds like 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO is not merely a procedural formality but a cornerstone of rigorous scientific investigation.

This guide will provide the theoretical and practical framework for determining this crucial parameter.

Physicochemical Properties: A Tale of Two Molecules

To understand the solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO, it is essential to consider the properties of both the solute and the solvent.

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

While specific data for the 3,4-dimethyl isomer is sparse, we can infer properties from the closely related 3,5-dimethyl isomer and the parent aniline structure.

| Property | Value (for 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline) | Source |

| Molecular Formula | C₁₁H₁₃N₃ | [8][9] |

| Molecular Weight | 187.24 g/mol | [1][8] |

| Appearance | Dark brown powder | [8] |

The presence of the aniline group provides a site for hydrogen bonding, while the dimethyl-pyrazole moiety contributes to its overall lipophilicity. The interplay of these features will govern its interaction with solvent molecules.

Dimethyl Sulfoxide (DMSO)

DMSO's remarkable solvent properties stem from its unique molecular structure.

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [10] |

| Molecular Weight | 78.13 g/mol | [3] |

| Boiling Point | 189 °C (372 °F) | [4][6][10] |

| Melting Point | 18.5 °C (65.3 °F) | [4][5] |

| Polarity | Polar Aprotic | [4][6] |

| Dielectric Constant | 47.2 | [10] |

Its high boiling point means it evaporates slowly under standard conditions, and its high polarity allows it to effectively solvate a wide range of organic molecules.[4]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[11][12]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[12][13][14] It is a high-throughput measurement that reflects the conditions of many in vitro biological assays. However, it can often overestimate the true solubility because it describes a supersaturated, non-equilibrium state.[15]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium with an excess of the solid material.[11][16] This process can take hours or even days and represents the maximum amount of a compound that can be dissolved under a given set of conditions. It is a critical parameter for formulation and pre-formulation studies.[16][17]

The choice of which solubility to measure depends on the application. For high-throughput screening, kinetic solubility is often sufficient. For lead optimization and formulation, thermodynamic solubility is essential.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

Given the importance of establishing a true solubility limit for a reference compound, the shake-flask method for determining thermodynamic solubility is recommended. This method is considered the "gold standard" for its accuracy and direct measurement of a system at equilibrium.[15]

Principle

An excess amount of the solid compound is added to DMSO. The resulting suspension is agitated for an extended period to ensure that the dissolution and precipitation processes have reached equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline (solid powder)

-

Anhydrous DMSO (ACS grade or higher)

-

Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Orbital shaker or vial roller system capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Compound Vials:

-

Accurately weigh approximately 1-2 mg of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline into a glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.

-

Prepare at least three replicate vials for statistical validity.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1 minute to ensure the powder is well-suspended.

-

Place the vials on an orbital shaker or vial roller in a temperature-controlled environment (typically ambient temperature, e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours. The time required to reach equilibrium can vary and should be determined empirically if high accuracy is needed (e.g., by taking measurements at 24, 48, and 72 hours to see if the value remains constant).[15]

-

-

Separation of Saturated Supernatant:

-

After incubation, visually confirm that excess solid remains in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant using a pipette. To avoid disturbing the pellet, it is crucial to perform this step slowly.

-

For an additional level of purification, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter into a clean HPLC vial. This removes any remaining fine particulates.

-

-

Quantification by HPLC:

-

Prepare a Calibration Curve: Create a series of known concentrations of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO (e.g., from 1 µM to 1000 µM). This is done by first creating a high-concentration stock solution and then performing serial dilutions.

-

Analyze Samples: Inject the calibration standards and the filtered supernatant samples onto the HPLC system.

-

Data Analysis: Integrate the peak area corresponding to the compound for each standard and sample. Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in the experimental samples.

-

Experimental Workflow Diagram

Sources

- 1. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]

- 2. chemmethod.com [chemmethod.com]

- 3. scribd.com [scribd.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. univarsolutions.com [univarsolutions.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 10. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. evotec.com [evotec.com]

- 17. protocols.io [protocols.io]

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 3,4-Dimethylpyrazole: A Core Pharmaceutical Building Block

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile component in the design of therapeutic agents.[1] The incorporation of the pyrazole motif can significantly enhance a molecule's binding affinity to biological targets and improve its physicochemical properties, such as solubility and metabolic stability.[1][3] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity agent Rimonabant.[4][5]

Among the vast family of pyrazole derivatives, 3,4-dimethylpyrazole (3,4-DMP) emerges as a fundamental building block. Its straightforward synthesis and well-defined reactivity provide a robust starting point for the construction of more complex and biologically active molecules. This guide offers a detailed exploration of 3,4-dimethylpyrazole, from its synthesis and chemical properties to its critical role as an intermediate in the development of pharmaceutical and agrochemical compounds.

Part 1: Synthesis of 3,4-Dimethylpyrazole (3,4-DMP)

The industrial production of 3,4-DMP relies on cost-effective and scalable chemical processes. The most common and economically viable routes start from simple, readily available materials like 2-butanone. Two predominant synthetic strategies are outlined below.

Synthesis via Mannich-Type Reaction and Cyclization

A robust method involves an initial reaction between 2-butanone and paraformaldehyde, followed by cyclization with hydrazine hydrate. This approach avoids the use of low-boiling-point reagents, making it safer for industrial-scale production.[6]

Caption: Synthesis workflow for 3,4-Dimethylpyrazole.

Experimental Protocol: Synthesis of 3,4-DMP [6]

-

Step 1: Synthesis of 3-Methyl-3-buten-2-one.

-

To a suitable reactor, add an organic solvent (e.g., a C1-C4 alcohol) and 2-butanone.

-

Add paraformaldehyde and a catalytic amount of a protonic acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to 30-60°C and maintain for 4-20 hours.

-

Upon reaction completion, cool the mixture and adjust the pH to 7-8 using a suitable base.

-

Isolate the product, 3-methyl-3-buten-2-one, via atmospheric distillation.

Causality Insight: The protonic acid catalyzes the condensation reaction between the enol form of 2-butanone and formaldehyde (from paraformaldehyde). The subsequent pH adjustment neutralizes the acid catalyst to prevent side reactions before distillation.

-

-

Step 2: Synthesis of 3,4-Dimethylpyrazole.

-

Charge a reactor with the 3-methyl-3-buten-2-one obtained in Step 1 and hydrazine hydrate.

-

Maintain the temperature at 40-50°C for 2-8 hours to facilitate the initial cyclization reaction, forming a pyrazoline intermediate.

-

Cool the reaction mixture to 25-30°C.

-

Add a basic compound and an aqueous solution of hydrogen peroxide.

-

Heat the mixture to 30-60°C and hold for 3-10 hours. The hydrogen peroxide acts as an oxidizing agent to dehydrogenate the pyrazoline ring to the aromatic pyrazole.

-

After the reaction is complete, perform a work-up (e.g., extraction with an organic solvent like toluene) followed by vacuum distillation to purify the final product. A typical yield for this process is high, often exceeding 90%.[6]

Self-Validating System: The progress of each step can be monitored by techniques like Gas Chromatography (GC) to ensure the complete consumption of starting materials before proceeding, maximizing yield and purity.

-

Synthesis via Claisen Condensation

An alternative route involves the Claisen condensation of 2-butanone with an ester like ethyl formate, followed by cyclization with hydrazine.[7][8]

-

Step 1: Condensation. 2-butanone is reacted with ethyl formate in the presence of a strong base (e.g., sodium methoxide or metallic sodium) to form the sodium salt of 2-methyl-3-oxobutanal.[8]

-

Step 2: Cyclization. The resulting dicarbonyl intermediate is then reacted with hydrazine hydrate in an acidic medium. The pH is carefully controlled to facilitate the cyclocondensation, which forms the pyrazole ring.[8]

-

Step 3: Isolation. After neutralization, the 3,4-dimethylpyrazole is extracted and purified.

While effective, this method often involves challenges such as the low boiling point of methyl formate, which can create safety and handling issues, and the potential for side reactions if the pH is not carefully controlled.[7]

Part 2: Physicochemical Properties and Characterization

Understanding the physical and chemical properties of 3,4-DMP is essential for its application as a pharmaceutical intermediate.

Table 1: Physicochemical Properties of 3,4-Dimethylpyrazole

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [9] |

| Molecular Weight | 96.13 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 44-46 °C | [9] |

| Boiling Point | 220.3 °C | [9] |

| Solubility | Soluble in water, methanol, ethanol | [11] |

Spectroscopic Characterization: [6]

-

¹H-NMR (400 MHz, DMSO-d₆): δ = 7.23 (s, 1H, C5-H), 2.09 (s, 3H, CH₃), 1.91 (s, 3H, CH₃).

-

¹³C-NMR (100 MHz, DMSO-d₆): δ = 139.8, 133.2, 111.3, 10.0, 8.14.

Part 3: Applications as a Pharmaceutical and Agrochemical Intermediate

The utility of 3,4-DMP stems from its reactive sites, which allow for further molecular elaboration. The pyrazole ring can be functionalized at the N1 position or, under certain conditions, at the C5 position, leading to a diverse array of derivatives.

Caption: Key derivatization pathways for 3,4-Dimethylpyrazole.

Core Scaffold for Bioactive Molecules

The 3,4-dimethylpyrazole moiety is a key component in various biologically active compounds. For instance, derivatives have been synthesized and investigated as potential phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases like asthma and COPD.[12] In these structures, the dimethylpyrazole ring is essential for bioactivity, often forming critical interactions, such as π-π stacking, within the enzyme's active site.[12]

General Protocol: N-Arylation of a Pyrazole Intermediate

This reaction is fundamental for creating many pyrazole-based APIs, where a phenyl group is attached to the pyrazole nitrogen.

-

Reagents & Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole intermediate (e.g., 3,4-DMP), an aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Add a dry, degassed solvent such as dioxane or toluene.

-

Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product is then purified using column chromatography to yield the N-aryl-pyrazole.

Causality Insight: The palladium catalyst facilitates a cross-coupling reaction (such as a Buchwald-Hartwig amination) between the pyrazole nitrogen and the aryl halide. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Key Intermediate for 3,4-Dimethylpyrazole Phosphate (DMPP)

One of the most significant commercial applications of 3,4-DMP is in the synthesis of 3,4-dimethylpyrazole phosphate (DMPP), a highly effective nitrification inhibitor used in agriculture.[13][14] Nitrification inhibitors slow the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil, reducing nitrogen loss through leaching and denitrification.[15] This enhances fertilizer efficiency and minimizes environmental impact.[10][]

Synthesis of DMPP: The synthesis is a straightforward acid-base reaction. 3,4-DMP is dissolved in a solvent like ethanol, and phosphoric acid is added to adjust the pH to 1-3.[6] The resulting phosphate salt, DMPP, precipitates and can be isolated by filtration.[6]

Conclusion

3,4-Dimethylpyrazole is more than just a simple heterocycle; it is a cornerstone intermediate with significant value in both the pharmaceutical and agrochemical industries. Its efficient and scalable synthesis, combined with the versatile reactivity of the pyrazole core, provides chemists with a reliable platform for constructing complex, high-value molecules. From its role in the development of novel PDE4 inhibitors to its large-scale use in the production of the nitrification inhibitor DMPP, 3,4-DMP demonstrates the power of well-designed chemical building blocks. As drug discovery continues to explore the vast chemical space of heterocyclic compounds, the strategic application of intermediates like 3,4-dimethylpyrazole will undoubtedly continue to fuel innovation and lead to the development of next-generation therapeutic and agricultural solutions.

References

- CN102911119B - Preparation methods of 3,4-dimethyl pyrazole and 3,4-dimethyl pyrazole phosphate.

- CN102399189B - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP).

- Some examples of pyrazole based commercial drugs and bioactive molecules.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.

- CN102558054A - Process for preparing 3,4-dimethylpyrazole phosphate.

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.

- Recent Advances in the Development of Pyrazole Deriv

- 3,4-Dimethylpyrazole phosphate | C5H11N2O4P | CID 11446863. PubChem.

- 3,4-Dimethylpyrazole phosphate (3,4-DMPP)

- DMPP (3,4-Dimethylpyrazole phosph

- 3,4-Dimethylpyrazole Phosphate DMPP BP EP USP CAS 202842-98-6. Fengchen Group.

- CAS 202842-98-6 (3,4-Dimethylpyrazole phosph

- 3,4-Dimethylpyrazole | CAS#:2820-37-3. Chemsrc.

- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. royal-chem.com [royal-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102911119B - Preparation methods of 3,4-dimethyl pyrazole and 3,4-dimethyl pyrazole phosphate - Google Patents [patents.google.com]

- 7. CN102399189B - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP) - Google Patents [patents.google.com]

- 8. CN102558054A - Process for preparing 3,4-dimethylpyrazole phosphate - Google Patents [patents.google.com]

- 9. 3,4-Dimethylpyrazole | CAS#:2820-37-3 | Chemsrc [chemsrc.com]

- 10. wellyoutech.com [wellyoutech.com]

- 11. 3,4-Dimethylpyrazole Phosphate DMPP BP EP USP CAS 202842-98-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3,4-Dimethylpyrazole phosphate | C5H11N2O4P | CID 11446863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

A Researcher's In-depth Guide to the Regioisomers of Dimethylpyrazolyl Aniline

Abstract

In the landscape of medicinal chemistry, the pyrazole moiety is a cornerstone scaffold, integral to a multitude of FDA-approved therapeutics.[1][2] Its utility, however, is intrinsically linked to a fundamental chemical challenge: regioselectivity. The synthesis of N-aryl pyrazoles, such as dimethylpyrazolyl aniline, frequently yields regioisomeric mixtures that can possess dramatically different pharmacological and pharmacokinetic profiles. This guide provides an in-depth technical exploration of the synthesis, characterization, and implications of regioisomerism in dimethylpyrazolyl anilines. We will dissect the mechanistic underpinnings of regioselective synthesis, detail robust analytical workflows for unambiguous structural elucidation, and discuss the profound impact of isomeric identity on drug development. This document serves as a practical and comprehensive resource for researchers, scientists, and drug development professionals dedicated to navigating the complexities of pyrazole chemistry.

Introduction: The Criticality of Regioisomeric Purity in Drug Development

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design, lauded for its metabolic stability and ability to act as a versatile pharmacophore.[2][3] When fused with an aniline moiety, it creates a scaffold ripe for derivatization, targeting a vast array of biological targets from protein kinases to receptors.[4][5]

The quintessential synthesis of a 1-aryl-3,5-dimethylpyrazole involves the condensation of an arylhydrazine (in this case, 4-hydrazinylaniline) with a 1,3-dicarbonyl compound, acetylacetone. This seemingly straightforward reaction presents a critical challenge: the unsymmetrical nature of the arylhydrazine can lead to the formation of two distinct regioisomers:

-

1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole: The desired, thermodynamically favored isomer in many kinase inhibitor scaffolds.

-

1-(4-aminophenyl)-4,5-dimethyl-1H-pyrazole: An often-undesired regioisomer that can arise under certain reaction conditions.

The seemingly subtle difference in the placement of a methyl group has profound consequences. It alters the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. This, in turn, can drastically affect its binding affinity to a target protein, solubility, metabolic fate, and potential for off-target toxicity. Therefore, the ability to selectively synthesize and definitively characterize the correct regioisomer is not merely an academic exercise but a prerequisite for successful drug development.

Synthetic Strategies: Controlling Regioselectivity

The classical Knorr pyrazole synthesis often yields regioisomeric mixtures, necessitating challenging chromatographic separations.[6] Modern organic synthesis, however, offers several strategies to steer the reaction towards a single, desired isomer. The choice of strategy is dictated by the electronic and steric properties of the precursors and the desired substitution pattern.

The Paal-Knorr Condensation: A Mechanistic View

The reaction of 4-hydrazinylaniline with acetylacetone is the most common route. The regiochemical outcome is primarily governed by the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of acetylacetone.

Caption: General reaction scheme for pyrazole synthesis.

The regioselectivity is often influenced by the reaction solvent and catalyst. The use of polar, protic solvents and acidic catalysts tends to favor the formation of the more thermodynamically stable 1,3,5-trisubstituted pyrazole isomer. Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in pyrazole formation.

Protocol: Regioselective Synthesis of 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole

This protocol is optimized for the selective synthesis of the 1,3,5-isomer. The use of acetic acid as both a solvent and a catalyst promotes the desired cyclization pathway.

Materials:

-

4-Hydrazinylaniline dihydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinylaniline dihydrochloride (1.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask (approx. 10 mL per gram of hydrazine). Stir to dissolve.

-

Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol/water to afford the pure 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole.[7]

Unambiguous Structural Elucidation: A Multi-technique Approach

Confirming the identity of the correct regioisomer is paramount. While techniques like mass spectrometry will confirm the molecular weight (187.24 g/mol ), they cannot differentiate between isomers.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

The Power of ¹H and ¹³C NMR

The chemical environment of each proton and carbon atom is unique for each regioisomer, resulting in distinct NMR spectra.

| Signal | 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole (Isomer A) | 1-(4-aminophenyl)-4,5-dimethyl-1H-pyrazole (Isomer B) | Rationale for Differentiation |

| Pyrazole H | Singlet, ~5.9-6.0 ppm (H4) | Singlet, ~7.3-7.4 ppm (H3) | The H3 proton in Isomer B is adjacent to two nitrogen atoms and is significantly more deshielded (downfield) than the H4 proton in Isomer A. |

| Pyrazole CH₃ | Two singlets, ~2.2-2.3 ppm (C3-Me, C5-Me) | Two singlets, ~1.9 ppm (C4-Me), ~2.2 ppm (C5-Me) | The chemical shifts of the methyl groups will differ due to their position on the pyrazole ring. The C4-Me in Isomer B is typically more shielded (upfield). |

| Aniline NH₂ | Broad singlet, ~3.7-3.9 ppm | Broad singlet, ~3.7-3.9 ppm | Generally not useful for differentiation. |

| Aromatic H | Two doublets (AA'BB' system), ~6.7 ppm and ~7.2 ppm | Two doublets (AA'BB' system), ~6.7 ppm and ~7.2 ppm | The aniline protons are typically not sufficient for differentiation on their own. |

| Pyrazole C4 | ~106-107 ppm | ~115-116 ppm | The pyrazole C4 carbon in Isomer A is more shielded than the corresponding C4 in Isomer B which bears a methyl group.[9] |

| Pyrazole C3/C5 | ~140 ppm and ~148 ppm | ~145 ppm and ~150 ppm | The specific chemical shifts of the substituted pyrazole carbons provide a key fingerprint for each isomer.[10] |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

The Definitive Proof: 2D NOESY Spectroscopy

While ¹H and ¹³C NMR provide strong evidence, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers irrefutable proof. NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds.[11][12]

The Key Correlation: For the desired 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole , a NOESY experiment will show a spatial correlation (a cross-peak) between the protons of the C5-methyl group and the ortho-protons of the aniline ring. This is because these groups are in close proximity. This correlation is impossible for the other regioisomer.

Caption: Workflow for unambiguous isomer identification using NMR.

Protocol: NMR Sample Preparation and Analysis

Objective: To acquire high-resolution 1D and 2D NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure good signal-to-noise and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time depending on sample concentration.

-

2D NOESY Acquisition:

-

Use a standard NOESY pulse program (e.g., noesygpph).[13]

-

Set the spectral width to encompass all proton signals.

-

Crucially, optimize the mixing time. A typical starting point is 500-800 ms. This parameter determines the time allowed for magnetization transfer via the NOE and is critical for observing the key correlations.[13]

-

Acquire a sufficient number of scans to achieve good signal-to-noise for the cross-peaks.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the ¹H and ¹³C chemical shifts against expected values. In the NOESY spectrum, identify the diagonal and locate the critical cross-peak correlating the C5-methyl and aniline ortho-protons to confirm the 1,3,5-regioisomer.[14][15]

Pharmacological Implications: Why Regioisomers Matter

The precise arrangement of atoms in a drug molecule dictates its interaction with the target protein's binding pocket. A change in a methyl group's position from C3 to C4 on the pyrazole ring can:

-

Introduce Steric Hindrance: The incorrectly positioned methyl group might clash with amino acid residues in the binding site, preventing optimal binding and reducing potency.

-

Alter Hydrogen Bonding: The N2 atom of the pyrazole is a key hydrogen bond acceptor in many kinase inhibitors. Altering the substitution pattern changes the electronic properties and accessibility of this nitrogen, potentially disrupting a critical binding interaction.

-

Modify Physicochemical Properties: Regioisomers can exhibit different solubilities, lipophilicities (LogP), and pKa values.[1] These properties directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, affecting its bioavailability and overall suitability as a drug candidate.

For these reasons, a mixed-isomer batch of a potential drug is unacceptable for clinical development. The presence of an inactive or, worse, a toxic regioisomer can confound biological data and lead to failed clinical trials.

Conclusion

The synthesis and characterization of dimethylpyrazolyl aniline regioisomers exemplify a common yet critical challenge in modern drug discovery. While the synthesis can appear simple, controlling the regiochemical outcome requires a nuanced understanding of reaction mechanisms and conditions. Furthermore, unambiguous structural verification is not optional; it is a foundational requirement for building robust structure-activity relationships and ensuring the safety and efficacy of a potential therapeutic. The systematic application of advanced NMR techniques, particularly 2D NOESY, provides the definitive solution to this analytical puzzle. By mastering the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of pyrazole chemistry, accelerating the development of novel and effective medicines.

References

-

Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535-18549. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

-

Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

-

Kopriva, R., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4783. [Link]

-

Chen, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1209. [Link]

-

Penthala, N. R., et al. (2022). Ring Opening of Pyrrolinium Ions Enabled Regioselective Synthesis of 4-Alkyl N-Arylpyrazoles. The Journal of Organic Chemistry, 87(19), 12899-12908. [Link]

-

Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Gawad, J., & Dabre, R. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research and Innovation. [Link]

-

Kumar, D., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Shinde, S. B., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]

-

Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

-

An, H., et al. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1886. [Link]

-

Obydennov, D. L., et al. (2018). A chemo- and regiocontrolled approach to bipyrazoles and pyridones via the reaction of ethyl 5-acyl-4-pyrone-2-carboxylates with hydrazines. Organic & Biomolecular Chemistry, 16(8), 1332-1346. [Link]

-

Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of a New Family of Acaricides. The Journal of Organic Chemistry, 72(11), 4259-4262. [Link]

-

LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Structure determination by NOESY spectroscopy. ResearchGate. [Link]

-

Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Kumar, G. S., et al. (2014). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. International Journal of ChemTech Research, 12(1), 215-222. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(108), 63351-63357. [Link]

-

Sharma, P., & Kumar, A. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 589-593. [Link]

-

Teixeira, C., & Rauter, A. P. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2005(3), 115-139. [Link]

-

Al-Issa, F. A., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules, 21(11), 1540. [Link]

-

Wardell, S. M., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]

-

PubChem. (n.d.). ethyl 1-(4-aminophenyl)-3,5-dimethylpyrazole-4-carboxylate. PubChem. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [mdpi.com]

- 8. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Chemoselective Buchwald-Hartwig Coupling of 3,4-Dimethylpyrazole and 4-Bromoaniline

Executive Summary

This application note details the methodology for the Palladium-catalyzed C-N cross-coupling of 3,4-dimethylpyrazole and 4-bromoaniline . This transformation presents two distinct chemical challenges:

-

Chemoselectivity: Differentiating between the nucleophilic pyrazole nitrogen and the free primary amine (

) present on the electrophile (4-bromoaniline). -

Regioselectivity: Controlling bond formation at the

vs.

By leveraging the acidity difference (

Scientific Rationale & Mechanism

The Chemoselectivity Challenge

The primary risk in this reaction is the self-coupling of 4-bromoaniline (polymerization) or the arylation of the aniline nitrogen rather than the pyrazole.

-

Aniline

-

Pyrazole

Mechanistic Solution: By utilizing a base such as

The Regioselectivity Challenge

3,4-dimethylpyrazole exists in tautomeric equilibrium.

-

Tautomer A: Hydrogen on Nitrogen adjacent to

(More hindered). -

Tautomer B: Hydrogen on Nitrogen adjacent to

(Less hindered).

Steric bulk dictates that the bulky Pd-Ligand complex will attack the least hindered nitrogen. Consequently, the reaction favors coupling at the nitrogen adjacent to the

Catalytic Cycle Visualization

Figure 1: Catalytic cycle highlighting the competitive advantage of the anionic pyrazolate over the neutral aniline.

Experimental Protocol

Reagents & Stoichiometry

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Electrophile | 4-Bromoaniline | 1.00 | Limiting Reagent |

| Nucleophile | 3,4-Dimethylpyrazole | 1.20 | Excess to drive conversion |

| Catalyst | Me | 0.02 (2 mol%) | Precatalyst (Air stable) |

| Base | 2.50 | Mild base for deprotonation | |

| Solvent | t-Amyl Alcohol or Dioxane | [0.2 M] | High boiling point, polar |

Note: Me

Step-by-Step Methodology

Phase 1: Reactor Setup

-

Oven-dry a 25 mL reaction vial or Schlenk tube equipped with a magnetic stir bar.

-

Cool under a stream of dry Nitrogen or Argon.

Phase 2: Reagent Charging (Glovebox or Schlenk Technique)

3. Add Me

Phase 3: Reaction 8. Inject anhydrous t-Amyl Alcohol (or 1,4-Dioxane) via syringe to achieve a concentration of 0.2 M relative to the bromide. 9. Place in a pre-heated heating block at 100°C . 10. Stir vigorously (800-1000 rpm) for 12–16 hours. Note: Vigorous stirring is essential for heterogeneous base systems.

Phase 4: Workup

11. Cool the reaction mixture to room temperature.

12. Dilute with EtOAc (10 mL) and water (10 mL).

13. Separate phases. Extract the aqueous layer with EtOAc (

Phase 5: Purification

15. Purify via Flash Column Chromatography on Silica Gel.

16. Eluent: Hexanes/EtOAc gradient (typically 0%

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

If conversion is low or side products are observed, consult the following matrix:

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or poor base solubility. | Switch base to |

| Regioisomers Observed | Steric control insufficient. | Switch ligand to tBuBrettPhos (bulkier) to enforce coupling at the less hindered nitrogen. |

| Aniline Dimerization | Aniline competing as nucleophile. | Use Slow Addition of the 4-bromoaniline (electrophile) to the mixture of Catalyst/Pyrazole/Base. |

| Pd Black Formation | Oxidation of catalyst. | Ensure stricter inert atmosphere (Glovebox) or degas solvents more thoroughly. |

Analytical Expectations

Product: 1-(4-aminophenyl)-4,5-dimethylpyrazole

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6):

- ~7.1-7.3 (d, 2H, Ar-H ortho to Pyrazole)

-

~6.6-6.8 (d, 2H, Ar-H ortho to

-

~7.4 (s, 1H, Pyrazole

-

~5.2 (s, 2H,

-

~2.1-2.3 (s, 3H,

-

~2.0 (s, 3H,

-

Regiochemistry Check: Use NOESY NMR. A correlation between the Pyrazole

and the Aryl protons confirms the major isomer (4,5-dimethyl). If the methyl were at position 3 (adjacent to N), NOE would be observed between the Methyl and the Aryl ring.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ueda, S., et al. (2012). Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions.[4] The Journal of Organic Chemistry, 77(5), 2543–2547.[4]

-